Potassium dichromate sulfuric acid
Overview
Description
Potassium dichromate and sulfuric acid are commonly used together in various chemical processes. Potassium dichromate, a bright red-orange crystalline solid, is a powerful oxidizing agent. Sulfuric acid, a highly corrosive strong acid, is often used to acidify solutions of potassium dichromate, enhancing its oxidizing properties. This combination is widely used in organic chemistry, analytical chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium dichromate is typically prepared by reacting potassium chloride with sodium dichromate. The reaction is as follows:
Na2Cr2O7+2KCl→K2Cr2O7+2NaCl
Alternatively, it can be obtained from potassium chromate by roasting chromite ore with potassium hydroxide. The resulting potassium dichromate is then purified by recrystallization.
Sulfuric acid is produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water:
SO2+O2→SO3
SO3+H2O→H2SO4
Industrial Production Methods
In industrial settings, potassium dichromate is produced by the reaction of potassium chloride with sodium dichromate, followed by purification through recrystallization. Sulfuric acid is produced in large quantities using the contact process, which is highly efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Potassium dichromate and sulfuric acid are involved in various types of chemical reactions, primarily oxidation reactions. When combined, they form a powerful oxidizing mixture that can oxidize a wide range of organic and inorganic compounds.
Common Reagents and Conditions
The combination of potassium dichromate and sulfuric acid is commonly used to oxidize primary and secondary alcohols to aldehydes, ketones, and carboxylic acids. The reaction conditions typically involve heating the mixture under reflux.
Major Products Formed
Primary Alcohols: Oxidized to aldehydes and further to carboxylic acids.
Secondary Alcohols: Oxidized to ketones.
Inorganic Compounds: Various oxidation states of chromium are formed, such as chromium trioxide.
Scientific Research Applications
Chemistry
In chemistry, the combination of potassium dichromate and sulfuric acid is used as an oxidizing agent in various organic synthesis reactions. It is also used in analytical chemistry for the determination of chemical oxygen demand (COD) in water samples.
Biology and Medicine
In biology and medicine, potassium dichromate is used in histology for staining tissues. The oxidizing properties of the compound help in the preparation of samples for microscopic examination.
Industry
In industrial applications, potassium dichromate and sulfuric acid are used in the manufacturing of dyes, pigments, and other chemicals. They are also used in the cleaning and etching of glass and metal surfaces.
Mechanism of Action
The mechanism by which potassium dichromate and sulfuric acid exert their effects involves the reduction of the dichromate ion to chromium (III) ion. The oxidation state of chromium changes from +6 to +3, releasing oxygen atoms that oxidize the target compound. The overall reaction can be represented as:
Cr2O72−+14H++6e−→2Cr3++7H2O
Comparison with Similar Compounds
Similar Compounds
Potassium Permanganate: Another strong oxidizing agent used in similar applications.
Sodium Dichromate: Similar to potassium dichromate but more commonly used in industrial applications.
Chromium Trioxide: A powerful oxidizing agent used in organic synthesis.
Uniqueness
Potassium dichromate is unique due to its stability and ease of handling compared to other oxidizing agents. It is less deliquescent than sodium dichromate, making it more suitable for laboratory use. Additionally, its bright red-orange color makes it easy to identify and work with.
Properties
IUPAC Name |
dipotassium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;sulfuric acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2K.H2O4S.7O/c;;;;1-5(2,3)4;;;;;;;/h;;;;(H2,1,2,3,4);;;;;;;/q;;2*+1;;;;;;;2*-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKRHFQQMJPPJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[K+].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2H2K2O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.